PPARα/γ Dual Agonism: Quantitative Fold-Induction vs. Structural Analogs
Triumbelletin demonstrates dual agonistic activity on both PPARα and PPARγ, a profile not shared by many monomeric or dimeric coumarins. In a luciferase assay using HepG2 cells at a concentration of 100 µM, triumbelletin activated PPARα with a 2.0-fold induction and PPARγ with a 1.9-fold induction over baseline . Within the same experimental panel, the lignans pinoresinol (2.1/2.4-fold) and syringaresinol (2.2/2.5-fold) exhibited comparable or slightly higher activity, whereas other co-isolated compounds such as daphnoretin (a bicoumarin) and genkwanin (a monoflavonoid) were not reported to show this dual activity in the same assay .
| Evidence Dimension | PPARα/γ Activation Fold-Induction (vs. Vehicle Control) |
|---|---|
| Target Compound Data | PPARα: 2.0-fold; PPARγ: 1.9-fold |
| Comparator Or Baseline | Pinoresinol: PPARα: 2.1-fold, PPARγ: 2.4-fold; Syringaresinol: PPARα: 2.2-fold, PPARγ: 2.5-fold |
| Quantified Difference | Triumbelletin achieves a near-comparable dual activation profile to the most active lignans in the study |
| Conditions | Luciferase reporter assay in HepG2 cells; Compound concentration: 100 µM |
Why This Matters
This establishes Triumbelletin as a validated dual PPARα/γ agonist, a specific pharmacological profile critical for metabolic disease research, which is not automatically conferred by other coumarin derivatives.
